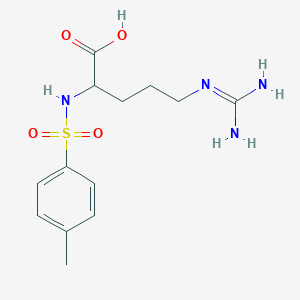

Tos-Arg-OH

Description

Historical Context and Evolution of Arginine Protecting Groups

The challenges associated with the guanidino group of arginine necessitated the development of specific protection strategies to prevent unwanted side reactions during peptide coupling and deprotection steps.

In the nascent stages of peptide synthesis, the reactive guanidino group of arginine posed considerable difficulties. Early methods often struggled with issues such as side reactions, incomplete coupling, and harsh deprotection conditions that could damage the synthesized peptide. The strongly basic nature of the guanidino group (pKa 12.5) means it remains protonated under physiological conditions, influencing peptide conformation and reactivity. nih.gov Without proper protection, it is prone to acylation during peptide coupling. sigmaaldrich.com

The tosyl (4-toluenesulfonyl) group emerged as one of the early and widely used protecting groups for the guanidino function of arginine, particularly in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com The tosyl group offers a relatively stable protection for the guanidino nitrogen. Tos-Arg-OH, where the alpha-amino group is unprotected and the guanidino group is tosylated, or Nα-protected Tos-Arg derivatives like Boc-Arg(Tos)-OH, became important building blocks. alfa-chemistry.compeptide.com

Over time, other protecting groups for the arginine side chain were developed to address some limitations of the tosyl group and to be compatible with different peptide synthesis strategies, notably Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Tosyl (Tos): Primarily used in Boc chemistry. It is removed by strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA). nih.govpeptide.com While it avoids some side reactions seen with the nitro group, the released tosyl group can modify tryptophan residues during cleavage, a side reaction that can be mitigated by scavengers like thioanisole. peptide.com

Nitro (NO2): Another early protecting group used in Boc chemistry. nih.govpeptide.com It is typically removed by HF cleavage or catalytic hydrogenation. peptide.com However, the nitro group can lead to side reactions during cleavage, potentially forming ornithine residues. nih.govpeptide.com

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Introduced for Fmoc chemistry, the Mtr group is more acid-labile than Tos and can be removed with TFA (trifluoroacetic acid), although complete removal, especially with multiple arginine residues, can be challenging and may require prolonged reaction times or elevated temperatures, potentially leading to side reactions. nih.govpeptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More acid-labile than Mtr, making it more suitable for peptides with multiple arginines in Fmoc synthesis. nih.govpeptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Currently the most widely used protecting group for arginine in Fmoc SPPS due to its lability, being removed relatively easily with TFA. nih.govpeptide.com It is generally considered more labile than Pmc and Mtr. nih.govpeptide.com Despite its prevalence, Pbf-protected arginine is significantly more expensive than other protected amino acids, and there can still be issues with side products from the protecting group reattaching to tryptophan residues during cleavage, although this is less pronounced than with Mtr or Pmc. nih.govpeptide.com

Emergence of the Tosyl Group in Peptide Synthesis

Significance of Tosyl-Arginine in Biochemical and Synthetic Chemistry Research

Tosyl-arginine derivatives have played and continue to play important roles in both the synthesis of complex peptides and in the study of enzyme activity.

This compound and its Nα-protected forms, particularly Boc-Arg(Tos)-OH, serve as crucial building blocks in peptide synthesis, primarily within the Boc strategy. alfa-chemistry.compeptide.com The protected arginine derivative is incorporated into the growing peptide chain on a solid support. ontosight.ai After the peptide chain is assembled, the protecting groups, including the tosyl group on arginine and the Boc group on the N-terminus, are removed during the final cleavage from the resin, typically using strong acid conditions like anhydrous HF. nih.govpeptide.com This allows for the synthesis of peptides containing arginine residues, which are common in many biologically active peptides and proteins. nih.govontosight.ai

Tosyl-arginine derivatives, particularly esters like Nα-Tosyl-L-arginine methyl ester (Tos-Arg-OMe), are well-established substrates and inhibitors in enzyme studies, particularly for proteases. fishersci.calabsolu.canih.gov Tos-Arg-OMe (also known as TAME) is a classic substrate used to measure the activity of trypsin and trypsin-like serine proteases. nih.gov The hydrolysis of the methyl ester bond by the enzyme can be easily monitored, providing a convenient assay for enzyme kinetics and the evaluation of potential inhibitors. nih.gov The tosyl group on the alpha-amino group and the methyl ester at the C-terminus, combined with the arginine side chain, mimic natural substrates, allowing researchers to probe enzyme specificity and mechanism. nih.gov

Utility in Advanced Molecular Probing and Bioconjugation Research

Tosyl-arginine derivatives, including Nα-Tosyl-L-arginine (this compound) and its protected forms like Nα-Boc-Nω-4-toluenesulfonyl-L-arginine (Boc-Arg(Tos)-OH) and Nα-Fmoc-Nω-(4-toluenesulfonyl)-L-arginine (Fmoc-Arg(Tos)-OH), play significant roles in advanced molecular probing and bioconjugation research. Their utility stems from their ability to be precisely incorporated into peptides and other biomolecules, serving as versatile tools for studying biological processes and creating novel functional conjugates.

In molecular probing, tosyl-arginine derivatives contribute to the development of substrates and inhibitors used to investigate enzyme activity and protein interactions. For instance, Nα-Tosyl-L-arginine is recognized for its function as a protease inhibitor and is utilized in studies examining enzyme activity and regulation chemimpex.com. Similarly, Nα-p-Tosyl-L-arginine methyl ester hydrochloride (TAME HCl), a related derivative, is a known synthetic substrate for various serine proteases, including trypsin, thrombin, and plasmin. It is employed in biochemical assays to assess the activity of these enzymes, providing insights into proteolytic pathways caymanchem.comsigmaaldrich.compeptide.com. TAME HCl has also been shown to bind to and inhibit the anaphase-promoting complex (APC), demonstrating its utility in probing complex cellular machinery caymanchem.comsigmaaldrich.comsigmaaldrich.com.

The application of tosyl-arginine derivatives in bioconjugation research is particularly prominent, often leveraging their use in solid-phase peptide synthesis (SPPS). Protected derivatives like Boc-Arg(Tos)-OH and Fmoc-Arg(Tos)-OH are essential building blocks in SPPS, allowing for the controlled assembly of peptide sequences containing arginine chemimpex.comontosight.aichemimpex.comsigmaaldrich.compeptide.comnih.gov. The tosyl group protects the arginine side chain during synthesis and can be selectively removed later.

Once synthesized, peptides containing tosyl-arginine derivatives can be utilized in bioconjugation processes. Boc-Arg(Tos)-OH, for example, is specifically mentioned for its use in bioconjugation techniques to attach peptides to various molecules or surfaces chemimpex.com. The protected functional groups facilitate selective modification, which is crucial for creating sophisticated peptide-based constructs. These conjugates find applications in developing peptide-based probes, sensors, and biomaterials chemimpex.com.

Furthermore, tosyl-arginine derivatives are valuable in creating targeted drug delivery systems and imaging agents through bioconjugation chemimpex.comchemimpex.comchemimpex.com. By conjugating peptides containing these modified arginine residues to drugs or imaging molecules, researchers can direct these agents to specific biological targets, enhancing therapeutic efficacy or enabling targeted visualization of biological processes chemimpex.comchemimpex.com.

The precise incorporation and manipulation afforded by tosyl-arginine derivatives are fundamental to these advanced applications. The ability to synthesize peptides with specific sequences and then selectively conjugate them to other molecules allows for the creation of highly specific and functional molecular tools and therapeutic candidates.

Research findings highlight the versatility of these derivatives. For instance, studies involving the synthesis of arginine-containing peptides for various applications, including potential therapeutic agents and research probes, frequently utilize tosyl-protected arginine during the synthetic process nih.govmdpi.com. The development of novel arginine building blocks with modified lipophilicity, sometimes involving tosyl protection, further expands the possibilities for creating peptides with improved properties for membrane permeability and targeted delivery nih.govmdpi.comresearchgate.net.

The use of tosyl-arginine derivatives in creating fluorogenic substrates for enzymes is another example of their utility in molecular probing. By anchoring arginine derivatives to a solid support via the side chain and incorporating a fluorophore, researchers can synthesize substrates that release a fluorescent signal upon enzymatic cleavage, allowing for the detection and quantification of enzyme activity researchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNRNFXZFIRNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-15-5 | |

| Record name | NSC18761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of Tosyl Arginine Derivatives

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for assembling peptides, and protected amino acids are crucial building blocks in this process. Tosyl-protected arginine derivatives have been historically important in certain SPPS strategies.

Incorporation of Tos-Arg-OH in SPPS Protocols

In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The alpha-amino group of each incoming amino acid must be protected, typically with either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, which are removed in a stepwise manner. Reactive functional groups in amino acid side chains also require protection to avoid undesired reactions. For arginine, the guanidino group is strongly basic and necessitates protection.

This compound, or more commonly, Nα-Boc-Nω-Tosyl-L-arginine (Boc-Arg(Tos)-OH), has been frequently utilized in Boc SPPS protocols. peptide.compeptide.comsigmaaldrich.comprepchem.com Boc-Arg(Tos)-OH serves as a protected arginine derivative that can be incorporated into the peptide chain through standard coupling procedures. sigmaaldrich.comprepchem.com The tosyl group on the guanidino function of arginine is stable to the acidic conditions used for Boc group removal (e.g., trifluoroacetic acid). nih.gov This orthogonality allows for the selective deprotection of the alpha-amino group while the arginine side chain remains protected.

The incorporation of Boc-Arg(Tos)-OH involves coupling the activated carboxyl group of the protected amino acid to the free amino group on the solid support or the growing peptide chain. prepchem.com This process is a key step in assembling arginine-containing peptides using the Boc strategy. peptide.com

Strategies for the Cleavage of the Tosyl Protecting Group from Arginine during SPPS

The removal of the tosyl protecting group from the guanidino function of arginine is typically performed at the final cleavage step of the peptide from the solid support. Strong acidic conditions are generally required for this deprotection.

Historically, anhydrous hydrogen fluoride (B91410) (HF) has been a common reagent for cleaving the tosyl group in Boc SPPS. peptide.comnih.govrsc.org However, HF requires specialized equipment due to its hazardous nature. rsc.org Trifluoromethanesulfonic acid (TFMSA) is another strong acid that can be used for tosyl group cleavage. nih.govrsc.org Early methods using TFMSA-anisole for Arg(Tos) deprotection required drastic conditions, including large excesses of neat TFMSA and high temperatures. rsc.org

More efficient methods for tosyl group cleavage have been developed. A thioanisole-trifluoromethanesulphonic acid system has been reported as an efficient method for cleaving the tosyl group from Nε-tosylarginine. rsc.orgrsc.org This system can also deprotect O-2,6-dichlorobenzyltyrosine without O-to-C rearrangement products. rsc.orgrsc.org The Nε-mesitylene-2-sulphonyl group can also be cleaved by a thioanisole-trifluoroacetic acid system. rsc.org

It is important to note that the tosyl group on arginine is generally not removed by milder acidic conditions like those used for Boc removal (e.g., TFMSA alone) peptide.com, highlighting the need for stronger reagents at the final cleavage step. The use of scavengers, such as thioanisole, in the cleavage mixture is often necessary to prevent side reactions, such as the modification of tryptophan residues by the released tosyl group. peptide.com

Optimization of Coupling Procedures for Tosyl-Protected Arginine

Optimizing the coupling of protected amino acids is crucial for achieving high yields and purity in SPPS. While specific detailed optimization studies solely focused on Boc-Arg(Tos)-OH coupling might be dispersed within broader peptide synthesis literature, general principles of peptide coupling apply.

The coupling reaction involves the activation of the carboxyl group of the incoming protected amino acid, followed by its reaction with the free amino group on the resin-bound peptide. Common coupling reagents used in SPPS include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HATU, TBTU). jpt.com The choice of coupling agent, solvent, temperature, and reaction time can significantly impact coupling efficiency and minimize side reactions like racemization or the formation of deletion sequences. jpt.com

For Boc-Arg(Tos)-OH coupling in Boc SPPS, typical coupling agents like DCC (dicyclohexylcarbodiimide) have been used in conjunction with solvents like DMF:CH2Cl2. prepchem.com The reaction is typically carried out at room temperature for several hours. prepchem.com Monitoring the coupling reaction, for instance, using ninhydrin (B49086) tests to confirm the absence of free amine groups, is essential to ensure complete incorporation of the amino acid. prepchem.com Repetitive couplings of protected arginine may be necessary to mitigate incomplete incorporation, which can lead to deletion peptides. nih.gov

Solution-Phase Synthesis Applications

While SPPS is prevalent for peptide synthesis, tosyl-arginine derivatives also find applications in solution-phase synthesis, both in the preparation of the protected amino acid itself and in its derivatization for various research purposes.

Preparative Routes for this compound and its Analogues

This compound (Nα-Tosyl-L-arginine) is a well-characterized compound with the molecular formula C₁₃H₂₀N₄O₄S and a molecular weight of 328.39 g/mol . nih.gov It can be synthesized through various chemical routes. The synthesis typically involves the selective tosylation of the alpha-amino group of L-arginine.

Analogues of this compound, such as Nα-Tosyl-L-arginine methyl ester hydrochloride, have also been synthesized. fishersci.cafishersci.casigmaaldrich.com This derivative has a molecular formula of C₁₄H₂₂N₄O₄S·HCl and a molecular weight of 378.88 g/mol . sigmaaldrich.com Its synthesis involves the esterification of the carboxyl group of this compound and the formation of the hydrochloride salt. sigmaaldrich.com

Another related compound is Boc-Arg(Tos)-OH, which has a molecular formula of C₁₈H₂₈N₄O₆S and a molecular weight of 428.50 g/mol . cenmed.comsigmaaldrich.com Its preparation involves the introduction of the Boc group onto the alpha-amino function of Arg(Tos)-OH. peptide.com

Preparative routes for arginine derivatives with masked side chains, including those with tosyl groups, often involve the guanidinylation of protected ornithine derivatives. nih.govmdpi.com While this approach is discussed in the context of generating novel arginine building blocks for SPPS, the initial protected arginine derivatives are synthesized in solution before being utilized in solid-phase procedures. nih.govmdpi.com

Derivatization of Tosyl-Arginine for Specific Research Purposes

Tosyl-arginine derivatives are amenable to further chemical transformations for specific research applications. One notable area is the synthesis of esters of Nα-(arylsulfonyl)-L-arginine, which have been investigated as inhibitors of enzymes like thrombin and trypsin. nih.gov

For instance, Nα-Tosyl-L-arginine methyl ester has been used as a substrate for the enzyme trypsin and as an inhibitor of trypsin-like enzymes. nih.govontosight.ai Studies have involved preparing a series of Nα-(arylsulfonyl)-L-arginine esters and testing their inhibitory activity. nih.gov The hydrolysis of these esters by enzymes like thrombin and trypsin has also been studied. nih.gov

Derivatization can also involve incorporating tosyl-arginine into larger peptide structures through solution-phase coupling methods. While SPPS is dominant for peptide synthesis, solution-phase techniques are still used, particularly for the synthesis of shorter peptides or for the preparation of protected peptide fragments that can be coupled together. Tosyl-protected arginine can be incorporated into peptides in solution using appropriate coupling reagents.

Stereochemical Considerations in Synthesis

The stereochemistry of amino acids, including arginine, is defined by the presence of a chiral alpha-carbon atom (except for glycine) ucsb.edu. Amino acids exist as two possible mirror image isomers, designated as D- and L-stereoisomers ucsb.eduyoutube.com. In naturally occurring proteins, the L-stereoisomers are predominantly found ucsb.edursc.orggreyhoundchrom.com. The synthesis of peptides and arginine derivatives requires control over the stereochemistry to ensure the desired biological activity and structural integrity.

Synthesis of D- and L-Stereoisomers (e.g., Boc-D-Arg(Tos)-OH)

The synthesis of specific stereoisomers like Boc-D-Arg(Tos)-OH involves starting with the desired enantiomer of arginine or employing synthetic routes that control the stereochemical outcome. Boc-D-Arg(Tos)-OH is described as an analytical grade building block for the synthesis of D-amino acids and is used as a reagent for protecting amino acids and functional groups in organic synthesis biosynth.comchembk.comcymitquimica.com. It is soluble in ethyl acetate (B1210297) and methanol (B129727) biosynth.com. The synthesis of N-t-butyloxycarbonyl-N-tosyl-L-arginine (Boc-L-Arg(Tos)-OH) has been reported by reacting N-tosyl-L-arginine with t-butyloxycarbonyl azide (B81097) in the presence of an inert organic solvent like dioxane and an alkaline reagent google.com. This process yielded crystalline N-t-butyloxycarbonyl-N-tosyl-L-arginine with a melting point between 98-100 °C and a specific optical activity ([α]20/D) of -3.3° (c=4 in dimethylformamide) google.com. Boc-Arg(Tos)-OH (which can refer to either L or D isomer or a mixture, though often the L isomer is implied unless specified) is a standard building block for the introduction of arginine residues in Boc solid-phase peptide synthesis alfa-chemistry.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com. Boc-D-Arg(Tos)-OH has a reported CAS number of 61315-61-5 and a PubChem CID of 12889151 invivochem.cn. Boc-L-Arg(Tos)-OH has a CAS number of 13836-37-8 and PubChem CIDs 83767 and 57647380 alfa-chemistry.comsigmaaldrich.comsigmaaldrich.comcenmed.com.

Addressing Synthetic Challenges and Side Reactions

The synthesis of arginine-containing peptides and derivatives is often complicated by side reactions, including δ-lactam formation and modifications of other sensitive amino acids like tryptophan during deprotection steps.

Mitigation of δ-Lactam Formation during Arginine Coupling

δ-Lactam formation is a known side reaction during the coupling of arginine derivatives in peptide synthesis, leading to reduced yields and potential formation of undesired byproducts nih.govrsc.org. This intramolecular cyclization involves the nucleophilic attack of the delta-amino group of the ornithine side chain (resulting from the deprotection of the guanidino group) on the activated carboxyl group during peptide coupling. Studies have evaluated the quantity of δ-lactam generated using different protected arginine derivatives, such as Z-Arg(Tos)-OH and Boc-Arg(Tos)-OH, and various carboxyl-activating procedures nih.gov. The mixed anhydride (B1165640) coupling procedure and the use of di-Boc-protected guanidino groups have been shown to induce more δ-lactam formation compared to other coupling methods or NG-protection strategies nih.gov. Minimizing this side reaction often requires examining specific synthesis conditions for each arginine-containing peptide nih.gov. More acidic coupling environments with carbodiimide (B86325) chemistry have been reported to overcome coupling issues like γ-lactam formation (a similar cyclization) in arginine, which were problematic under more basic conditions igz.chcem.com. Revisiting protecting groups like the NO2 group has shown promise in preventing δ-lactam formation during arginine incorporation nih.gov.

Biochemical and Enzymatic Research Involving Tos Arg Oh

Enzyme Inhibition Studies

Tos-Arg-OH and related compounds are frequently employed in the study of enzyme inhibition, particularly for serine proteases.

This compound as a Substrate and Inhibitor for Serine Proteases (e.g., Trypsin, Plasmin, Thrombin)

Serine proteases, such as trypsin, plasmin, and thrombin, are enzymes characterized by a serine residue in their active site that is crucial for catalysis. mdpi.com These enzymes are involved in a wide range of physiological processes. mdpi.com this compound and its derivatives, particularly those containing an arginine residue, are relevant in the study of these proteases due to the specificity of trypsin-like enzymes for arginine and lysine (B10760008) residues at the cleavage site. escholarship.org

While this compound itself can be a substrate or inhibitor depending on the specific enzyme and conditions, derivatives like tripeptide arginyl chloromethylketones are known to inhibit trypsin-like serine proteases, including trypsin, thrombin, and plasmin. nih.gov These inhibitors can react with the enzyme following a specific scheme, leading to potent inhibition. nih.gov For instance, extremely potent tripeptide inhibitors have been developed for thrombin and trypsin, while moderate inhibitors were found for plasmin and Factor Xa. nih.gov

Chromogenic substrates based on Tos-Arg sequences, such as N-P-Tosyl-Gly-Pro-Arg P-nitroanilide, are widely used to assay the activity of serine proteases like thrombin and plasmin. Upon enzymatic hydrolysis, these substrates release a chromogenic molecule (like p-nitroaniline) that can be quantified spectrophotometrically, allowing for the measurement of enzyme activity.

Elucidation of Enzyme Kinetic Mechanisms through this compound Derivatives

Enzyme kinetics is a fundamental tool for understanding how enzymes function, including the order and rates of steps in a reaction pathway. mhmedical.comtaylorfrancis.com Studying the interaction of enzymes with substrates and inhibitors, including this compound derivatives, provides insights into their kinetic mechanisms. mhmedical.com Kinetic analysis can reveal details about the catalytic mechanism of an enzyme. mhmedical.com

Derivatives of this compound can be used as tools to probe enzyme mechanisms. For example, studies involving modified arginine residues or arginine-containing peptides can help elucidate how enzymes bind their substrates and the subsequent catalytic steps. The interaction of inhibitors with enzymes can also provide information about the enzyme's active site and the kinetic steps involved in complex formation and inhibition. mhmedical.com

Investigation of Specific Enzyme-Inhibitor Interactions and Binding Sites

Understanding the specific interactions between an enzyme and an inhibitor is crucial for rational drug design and for comprehending enzyme function. nih.gov this compound and its derivatives can serve as ligands to investigate these interactions and map enzyme binding sites. The arginine residue, with its positively charged guanidinium (B1211019) group, is particularly important for interactions with negatively charged residues or regions in the enzyme's active site, such as the S1 pocket in trypsin-like proteases which has an anionic site. escholarship.orgunipr.it

Studies using inhibitors containing arginine mimetics or protected arginine residues like Boc-Arg(Tos)-OH can help researchers probe protein interactions and binding sites. Techniques such as molecular docking and molecular dynamics simulations can be used to predict and analyze the binding mode of inhibitors within the enzyme active site, detailing hydrogen bonds and other interactions. nih.gov The specificity of serine proteases for arginine residues highlights the importance of the arginine side chain in the interaction and binding within the S1 pocket. escholarship.org

Structural Biology Investigations

This compound and its incorporation into peptides are valuable in structural biology studies aimed at understanding protein conformation and interactions.

Probing Protein-Protein and Protein-Peptide Interactions

Protein-protein interactions (PPIs) and protein-peptide interactions are fundamental to numerous biological processes. dovepress.commdpi.com The arginine residue is frequently found in the binding regions of enzymes and signaling proteins, where its guanidinium group can form strong ion-pairs with negatively charged molecules like carboxylates or phosphates. unipr.it this compound, as a modified arginine, can be incorporated into synthetic peptides to study these interactions.

Using protected amino acids like Boc-Arg(Tos)-OH in peptide synthesis allows for the creation of peptides that can be used as probes to study protein interactions and binding sites. uoi.gr These synthetic peptides can mimic natural binding partners and help researchers understand the molecular mechanisms of recognition. bakerlab.org Structural studies using techniques like X-ray crystallography and NMR can reveal how peptides containing modified arginine residues interact with target proteins. nih.gov

Analysis of Conformational Changes Induced by Tosyl-Arginine Incorporation

The incorporation of modified amino acids like Tos-Arg into peptides can influence their conformation and, consequently, their interaction with target molecules. The tosyl group adds bulk and alters the chemical properties of the arginine residue. Conformational analysis, often using techniques like NMR and molecular modeling, can be performed on peptides containing Tos-Arg to understand how this modification affects the peptide's three-dimensional structure. uoi.gr

Changes in peptide conformation induced by the presence of Tos-Arg can be correlated with their biological activity, such as binding affinity to proteins. uoi.gr For instance, in studies of RGD-containing peptides, the orientation of the arginine side chain, which can be influenced by modifications or the surrounding sequence, is a key factor in their interaction with integrins and their anti-aggregatory potency. uoi.gr Analyzing these conformational changes provides insights into the structure-activity relationship of such peptides and their potential as modulators of protein interactions.

Here is a table summarizing some data points related to enzyme inhibition, which could be presented as an interactive table:

| Inhibitor Type | Target Serine Proteases | Potency (k₂/Kᵢ) | Notes | Source |

| Tripeptide Arginyl Chloromethylketones | Thrombin, Trypsin | > 10⁶ M⁻¹s⁻¹ | Extremely potent inhibitors | nih.gov |

| Tripeptide Arginyl Chloromethylketones | Plasmin, Factor Xa | 10⁴ - 10⁶ M⁻¹s⁻¹ | Moderate inhibitors | nih.gov |

| Tripeptide Arginyl Chloromethylketones | Urokinase, t-PA, Protein Ca | < 10⁴ M⁻¹s⁻¹ | Weak inhibitors | nih.gov |

| Z-Val-lysinal | Achromobacter Protease I | Kᵢ = 6.5 nM (esterolytic) | Most potent competitive inhibitor tested | tandfonline.com |

Role in Cellular Processes and Pathways (Research Models)

This compound and its derivatives are employed in research models to explore various cellular functions, including metabolic pathways and the regulation of cellular apoptosis. chemimpex.comresearchgate.netnih.gov

Investigating Metabolic Pathways through Enzyme Modulation

This compound is recognized as a protease inhibitor, making it a valuable tool for studying enzyme activity and regulation within metabolic pathways. chemimpex.com Its ability to modulate the activity of specific enzymes facilitates the exploration of proteolytic pathways and their roles in cellular processes. chemimpex.com Arginine itself is a metabolically versatile amino acid involved in numerous pathways, including the urea (B33335) cycle, nitric oxide biosynthesis, and the synthesis of polyamines, proline, glutamate, creatine, and agmatine. researchgate.net Enzymes such as arginase and nitric oxide synthases directly utilize or produce arginine, ornithine, or citrulline, highlighting the central role of arginine metabolism. researchgate.net

Exploration of Biological Effects of Arginine Derivatives on Cellular Apoptosis (In Vitro Studies)

Arginine derivatives, including compounds synthesized using intermediates like Fmoc-Arg(Tos)-OH, have been explored for their biological effects on cellular apoptosis in in vitro studies. researchgate.netnih.gov Apoptosis, or programmed cell death, is a fundamental cellular process crucial for development and tissue homeostasis. scielo.br Dysregulation of apoptosis is implicated in various diseases, including cancer. mdpi.comtandfonline.com

One example of such research involves the synthesis and investigation of arginine derivatives of compounds with known biological activity. For instance, a study synthesized a new compound, PPD-Arg(Tos) (PAT), an arginine derivative of 20(s)-PPD, utilizing Fmoc-Arg(Tos)-OH. researchgate.netnih.gov In vitro studies were conducted to explore the cytotoxicity and cell apoptosis rates of PPD and PAT against various cancer cell lines. researchgate.netnih.gov The results indicated that PAT exhibited higher anti-tumor efficacy and induced apoptosis in certain cancer cells, such as Huh-7 cells, more potently than the parent compound PPD. researchgate.netnih.gov Apoptosis induction was confirmed through assays like Annexin V/PI combined staining. researchgate.netnih.gov

These in vitro studies demonstrate the potential of arginine derivatives to influence cellular apoptosis, suggesting their relevance in the development of potential therapeutic agents. The ability of these compounds to induce apoptosis in cancer cells highlights their potential in cancer research. mdpi.comtandfonline.com

Table 1: In Vitro Cytotoxicity of PPD and PPD-Arg(Tos) (PAT) against Huh-7 Cells

| Compound | Effect on Apoptosis (Huh-7 cells) |

| PPD | Induced apoptosis |

| PAT | More potent induction of apoptosis compared to PPD researchgate.netnih.gov |

Note: Data is based on in vitro studies using Annexin V/PI staining. researchgate.netnih.gov

Table 2: Arginine Metabolic Pathways and Related Enzymes

| Pathway | Key Enzymes Involved (Examples) |

| Urea Cycle | Arginase, Ornithine transcarbamylase (OTC) |

| Nitric Oxide Biosynthesis | Nitric oxide synthases (NOS) |

| Polyamine Synthesis | Ornithine decarboxylase (ODC) |

| Creatine Synthesis | Arginine:glycine amidinotransferase (AGAT) |

| Arginine Metabolism | Argininosuccinate synthetase (ASS1), Argininosuccinate lyase (ASL) researchgate.net |

Note: This table provides examples and is not exhaustive of all enzymes in each pathway. researchgate.net

Applications of Tosyl Arginine in Advanced Research Modalities

Design and Synthesis of Peptide-Based Research Tools

The incorporation of Tosyl-Arginine or its protected derivatives, such as Boc-Arg(Tos)-OH, is crucial in the solid-phase synthesis of peptides. The tosyl group serves as a protecting group for the guanidino function of arginine, preventing unwanted side reactions during peptide chain elongation and enabling the precise construction of complex peptide sequences nih.govneobioscience.com. This protecting group strategy is fundamental in creating peptides with defined structures and functions for research purposes.

Development of Enzyme Inhibitor Peptides

Tosyl-Arginine and peptides containing tosylated arginine residues are utilized in the development and study of enzyme inhibitors, particularly targeting proteases. For instance, tosyl-L-arginine methyl ester (TAME) has been used as a substrate in studies investigating protease activity, and its hydrolysis to tosyl-L-arginine is a key reaction in such assays nih.govchem960.com. Compounds like Boc-Arg(Tos)-OH are employed in enzyme inhibition studies to gain insights into enzyme mechanisms and identify potential drug targets fishersci.pt. The interaction of tosyl-arginine derivatives with the active sites of proteases, such as trypsin, is a subject of research to understand binding affinities and inhibition profiles nih.gov.

Synthesis of Biologically Active Peptide Fragments (e.g., Dermorphin (B549996), Histogranin (B123765) Analogues)

Protected arginine derivatives, including Boc-Arg(Tos)-OH, are valuable building blocks in the synthesis of biologically active peptide fragments and analogues. These protected amino acids allow for the controlled introduction of arginine residues into peptide sequences, which is essential for the synthesis of peptides like dermorphin and its analogues nih.govneobioscience.com. While specific details on the direct use of Tos-Arg-OH in the synthesis of dermorphin or histogranin analogues may vary depending on the specific synthetic route, the principle of using protected arginine forms like Boc-Arg(Tos)-OH in the synthesis of peptides containing arginine residues, which include such biologically active fragments, is well-established in peptide chemistry nih.govneobioscience.com. Research has explored the synthesis and biological activity of carboxyl-terminally extended dermorphins, including those incorporating arginine.

Creation of Cell-Penetrating Peptides (CPPs) and Gene Delivery Systems

Arginine-rich sequences are known to facilitate cell penetration, and modifications involving tosyl-arginine have been explored in the context of cell-penetrating peptides (CPPs) and gene delivery systems. The modification of polymers, such as PAMAM dendrimers, with tosyl arginine has been shown to enhance their transfection efficiency and reduce cytotoxicity, making them promising candidates for gene delivery applications. This highlights the utility of incorporating tosylated arginine into delivery vectors to improve cellular uptake and efficacy.

Functional Probes and Sensors

Tosyl-Arginine-containing compounds are integral components in the design of functional probes and sensors used to monitor biological processes, particularly enzyme activity and binding interactions.

Fluorescent Substrates for Protease Activity Monitoring

Peptides incorporating tosyl-arginine, conjugated to fluorogenic reporters, serve as sensitive substrates for monitoring protease activity. For example, Tosyl-Gly-Pro-Arg-pNA is a widely used chromogenic substrate for trypsin, where enzymatic cleavage releases the chromophore p-nitroaniline (pNA), allowing for spectrophotometric quantification of protease activity. Similarly, the bis-(tosyl-Gly-Pro-Arg) amide of rhodamine 110 is a fluorogenic substrate specifically utilized for assaying thrombin activity in various settings, including in solution and within living cells. The increase in fluorescence upon enzymatic hydrolysis of these substrates provides a direct measure of protease activity.

Reagents for Specific Binding Interaction Assays

Tosyl-Arginine derivatives are employed as reagents in assays designed to study specific binding interactions, particularly those involving proteins and enzymes. Boc-Arg(Tos)-OH, for instance, is used in diagnostic tests that rely on specific binding events and in research focused on protein-protein interactions nih.gov. Compounds like Tos-Gly-Pro-Arg-NHPh(4-NH2) are utilized in interaction studies to determine binding affinities to proteases through techniques such as surface plasmon resonance and isothermal titration calorimetry. This compound itself is generally used in research settings for studies involving protein interactions and modifications, leveraging the properties of the arginine residue and its tosyl modification.

Organocatalysis and Reaction Mechanism Studies

Organocatalysis, a field utilizing small organic molecules as catalysts, has seen the exploration of various amino acids and their derivatives due to their inherent chirality and functional groups capable of promoting chemical transformations. Arginine, with its distinctive guanidine (B92328) side chain, presents a unique scaffold for developing organocatalysts. Tosyl-Arginine and its analogues have been investigated for their potential in mediating organic reactions, particularly in achieving asymmetric induction.

Evaluation of Tosyl-Arginine Derivatives in Asymmetric Catalysis

Research has explored the catalytic properties of L-arginine and its derivatives, including H-Arg(Tos)-OH (Tosyl-Arginine), in asymmetric synthesis. In one study investigating the organocatalytic synthesis of warfarin (B611796), L-arginine and several derivatives were screened for their ability to promote enantioselectivity. H-Arg(Tos)-OH demonstrated catalytic competency in this reaction, yielding warfarin with a notable enantiomeric excess (ee). mdpi.com While not achieving the same level of enantioselectivity as unmodified L-arginine in this specific instance, its activity highlights the potential of tosyl-arginine structures as organocatalysts. mdpi.com

Other studies have examined the use of tosylated arginine species, such as argininium tosylate (Arg·PTSA), in asymmetric transformations like the direct asymmetric aldol (B89426) reaction. Arg·PTSA has been shown to be an effective catalyst for the reaction between cyclic ketones and aromatic aldehydes in ionic liquids and DMSO, resulting in increased yields of chiral aldols. researchgate.netresearchgate.net

The performance of arginine derivatives in asymmetric catalysis can vary depending on the specific reaction and the structure of the derivative. For instance, in an asymmetric aldol reaction study, an arginine derivative showed inferior results compared to catalysts derived from other amino acids like valine and alanine, yielding lower enantiomeric excess. arkat-usa.org This suggests that the efficacy of tosyl-arginine derivatives in asymmetric catalysis is highly context-dependent and influenced by the reaction environment and substrate structure.

Data from the warfarin synthesis study provides a comparison of the catalytic performance of H-Arg(Tos)-OH alongside other arginine derivatives:

| Catalyst | Yield (%) | ee (%R) |

| L-Arg | - | Higher |

| H-Arg(Tos)-OH | 56a, 27b | 38 |

| H-Arg(Mtr)-OH | 41a, 21b | 32 |

| N-alpha-p-tosyl-L-Arg OMe | 2 | n.d. |

Note: Yields denoted with 'a' and 'b' likely refer to different reaction conditions or isolation methods presented in the source. 'n.d.' indicates no data. mdpi.com

This table illustrates that H-Arg(Tos)-OH exhibited a reasonable yield and a measurable enantioselectivity in the investigated warfarin synthesis. mdpi.com

Mechanistic Insights into Organic Reactions Mediated by Arginine Analogues

Studies into the catalytic activity of arginine analogues, including tosylated forms, have provided valuable insights into the mechanisms of the organic reactions they mediate. In the organocatalytic warfarin synthesis catalyzed by L-arginine and its derivatives, the carboxylic acid portion of the amino acid was found to play a critical role in catalysis, strongly implicating Bronsted acid-type catalysis as a component of the reaction mechanism. mdpi.com It is proposed that the interaction of L-arginine with the substrate involves iminium ion formation with a guanidinium (B1211019) nitrogen, with the selectivity promoted by hydrogen bonding between the arginine carboxylic acid and a reactant. mdpi.com

Further mechanistic understanding comes from studies on related tosyl-arginine compounds. For example, Nα-4-tosyl-L-arginine methyl ester hydrochloride (TAME) has been investigated for its effects on ATP hydrolysis. rsc.orgcolab.ws Studies using NMR spectroscopy revealed that TAME interacts with ATP, and in the presence of Mg(II), the hydrolysis of ATP is accelerated. rsc.org A possible mechanism proposed for this hydrolysis involves an addition-elimination pathway with the observation of a phosphoramidate (B1195095) intermediate. rsc.org These findings highlight how tosyl-arginine derivatives can influence reaction pathways and intermediates.

The guanidine group of arginine is generally considered crucial for its organocatalytic activity, often participating in key interactions or intermediate formation. mdpi.com The tosyl group in this compound and its derivatives can influence the properties of the arginine scaffold, potentially affecting its acidity, basicity, and steric environment, thereby modulating its catalytic performance and the reaction mechanism. For instance, in the context of enzyme inhibition, an N(G)-tosyl group in a protected arginine derivative was found to be necessary to suppress protonation of the guanidinyl terminus, indicating the impact of the tosyl group on the charge state of the guanidine moiety. nih.gov While this example is from enzyme inhibition, it underscores how tosylation can alter the fundamental chemical behavior of the arginine side chain, which is relevant to its role in organocatalysis.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are fundamental for confirming the structure, assessing the purity, and monitoring the chemical transformations of Tos-Arg-OH.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the purity of this compound and related compounds, as well as monitoring reactions in which they are involved. HPLC allows for the separation of this compound from impurities and by-products based on differences in their interaction with a stationary phase. Purity is frequently assessed by determining the percentage of the total peak area corresponding to this compound in the chromatogram. For instance, specifications for this compound and its protected derivatives like Boc-Arg(Tos)-OH and Fmoc-Arg(Tos)-OH often list a minimum purity of 98% or 99% as determined by HPLC. capotchem.cnchemimpex.comchemimpex.comsigmaaldrich.com

Reverse-phase HPLC (RP-HPLC) is commonly employed for monitoring peptide synthesis reactions that utilize protected arginine derivatives like Boc-Arg(Tos)-OH. researchgate.net This allows researchers to track the progress of coupling and deprotection steps and identify the formation of desired products and potential impurities. Chiral HPLC can also be used to assess the enantiomeric purity of this compound and its derivatives. chemimpex.com

| Compound | Purity Specification (Minimum) | Method | Source |

|---|---|---|---|

| This compound | 98% | HPLC | capotchem.cn |

| Nα-Tosyl-L-arginine | ≥ 98% (assay) | Not specified | chemimpex.com |

| Boc-Arg(Tos)-OH | ≥ 99.5% | Chiral HPLC | chemimpex.com |

| Boc-Arg(Tos)-OH | ≥ 99.5% | HPLC, Chiral purity | |

| Boc-Arg(Tos)-OH | ≥ 98.0% | HPLC | sigmaaldrich.com |

| Fmoc-Arg(Tos)-OH | ≥ 95.0% | HPLC | nih.gov |

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass Spectrometry (MS) is a powerful tool for the structural confirmation and purity assessment of this compound and peptides containing this residue. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS can verify the molecular weight of the compound and detect the presence of impurities. thermofisher.com Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is frequently coupled with HPLC to provide both separation and mass information, enabling the identification of chromatographic peaks. researchgate.netrsc.org This hyphenated technique is valuable for analyzing complex reaction mixtures in peptide synthesis. rsc.org Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting fragments. thermofisher.comlcms.cz This is particularly useful for confirming the sequence and modifications of peptides containing Tos-Arg residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the detailed structural elucidation of this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the chemical environment of different atoms within the molecule. google.com Proton NMR (¹H NMR) is commonly used to confirm the presence and connectivity of hydrogen atoms, providing characteristic signals for the tosyl group (methyl and aromatic protons), the arginine backbone (alpha, beta, gamma, and delta protons), and the guanidino and carboxyl groups. researchgate.net While specific ¹H NMR spectra for this compound were not directly provided in the search results, the technique is routinely applied to characterize protected amino acids and peptides, including those with tosyl-arginine. guidechem.com

Electrochemical and Biosensor Development

Electrochemical methods and biosensors offer alternative approaches for studying the behavior and applications of this compound, particularly in the context of enzyme interactions.

Voltammetric Approaches for Enzyme Activity Monitoring

Voltammetry, an electrochemical technique that measures current as a function of applied potential, can be utilized to monitor enzyme activity when a substrate or product of the enzymatic reaction is electrochemically active. While this compound itself may not be directly electroactive, its derivatives or peptides containing tosylated arginine can serve as substrates for enzymes like proteases. The enzymatic cleavage of such substrates can release an electroactive molecule, the concentration of which can be monitored voltammetrically. For example, N-alpha-Tosyl-L-arginine methyl ester (TAME), a related tosylated arginine derivative, is a known substrate for serine proteases such as trypsin and thrombin. scientificlabs.co.ukcaymanchem.combiosynth.com Although the direct voltammetric measurement of TAME cleavage products is not explicitly detailed for this compound, studies using similar tosylated peptide substrates, like Tos-Gly-Pro-Arg-ACP, demonstrate the principle. mdpi.com In such cases, voltammetric techniques like cyclic voltammetry or differential pulse voltammetry can measure the current generated by the oxidation or reduction of a released electroactive product, providing a measure of enzyme activity. mdpi.comscience.govgoogle.com

Development of Electrochemical Biosensors Utilizing Tosyl-Arginine Derivatives

Electrochemical biosensors combine a biological recognition element with an electrochemical transducer to detect specific analytes. Peptides, including those containing arginine, are increasingly explored as recognition elements or substrates in the development of electrochemical biosensors. google.commdpi.com While direct examples of biosensors specifically utilizing this compound as the primary recognition element were not found, the use of tosylated arginine derivatives in conjunction with electrochemical detection is relevant. As discussed in Section 5.2.1, tosylated arginine-containing substrates can be employed in enzyme-based biosensors where the enzymatic reaction is monitored electrochemically. mdpi.com Furthermore, the broader concept of using polypeptide composite membranes on electrodes for the electrochemical detection of L-arginine highlights the potential for incorporating arginine derivatives into biosensor architectures. google.com These approaches leverage the specific interactions of enzymes with tosylated arginine substrates or the electrochemical properties of arginine-containing molecules to create sensing platforms for various applications, including clinical diagnostics. mdpi.com

Bioanalytical Method Development for Preclinical Pharmacokinetics

Bioanalytical method development is a critical phase in preclinical drug development, focusing on the quantitative determination of a compound and its metabolites in biological matrices such as plasma, urine, or tissue samples from animal models. This process is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties and pharmacokinetics (PK) of a compound before human studies itrlab.comich.org. The complexity of biological matrices necessitates highly sensitive and selective analytical techniques.

Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) in Animal Models

Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) is a powerful analytical technique widely employed in bioanalytical method development for preclinical pharmacokinetic studies in animal models. frontiersin.orgnih.govmdpi.com The combination of UPLC's high chromatographic resolution and speed with the Q/TOF-MS's accurate mass measurement and fragmentation capabilities makes it suitable for analyzing complex biological samples. frontiersin.orgnih.gov This technique allows for the sensitive and selective quantification of parent compounds, such as this compound, and the identification of potential metabolites in matrices like plasma or urine from animal species commonly used in preclinical research, such as rats or mice. nih.govmdpi.comnih.govresearchgate.net

The development of a bioanalytical method using UPLC-Q/TOF-MS for a compound like this compound in animal models involves several key steps, including sample preparation, chromatographic separation optimization, and mass spectrometric detection parameter tuning. Sample preparation techniques, such as protein precipitation or liquid-liquid extraction, are employed to isolate the analyte from the biological matrix and minimize matrix effects. researchgate.netfrontiersin.org UPLC conditions, including stationary phase chemistry, mobile phase composition, and gradient elution, are optimized to achieve adequate separation of the target compound from endogenous interferences and potential metabolites. frontiersin.org The Q/TOF-MS is then used for detection, typically in full scan or targeted acquisition modes, leveraging its high resolution and accurate mass capabilities for both quantification and structural elucidation of the parent compound and its related substances. frontiersin.orgnih.govmdpi.com

While specific detailed UPLC-Q/TOF-MS method parameters and comprehensive pharmacokinetic data tables for this compound itself in animal models were not found in the consulted literature, studies on related arginine derivatives highlight the applicability of this technique. For instance, a sensitive bioanalytical method using UPLC coupled with time-of-flight mass spectrometry was developed and validated for the pharmacokinetic study of PPD-Arg(Tos), an arginine derivative, in rats. nih.govresearchgate.net This demonstrates the utility of UPLC-Q/TOF-MS in analyzing compounds structurally related to this compound within preclinical pharmacokinetic contexts. The method validation process, following regulatory guidelines, ensures the method's accuracy, precision, sensitivity, selectivity, and stability in the biological matrix. ich.orgcriver.com

Due to the absence of specific data tables detailing UPLC-Q/TOF-MS analysis or pharmacokinetic profiles of this compound in animal models within the search results, interactive data tables for this section cannot be generated.

Computational and Theoretical Studies of Tosyl Arginine Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are widely used to predict how a molecule behaves in a biological environment and how it might interact with target proteins or receptors.

Analysis of Binding Interactions with Enzymes and Receptors

Docking simulations are a key tool for analyzing the potential binding interactions of Tos-Arg-OH with enzymes and receptors. Although the searches primarily highlight studies using N-tosyl-arginine methyl ester (TAME), a related compound, the principles of these docking studies are relevant to understanding how this compound might interact with binding sites.

Studies involving TAME have demonstrated its ability to bind to proteins like Anaphase Promoting Complex 3 (APC3) nih.gov and serine proteases such as thrombin, trypsin, and α-chymotrypsin tandfonline.comtandfonline.comresearchgate.net. Docking simulations with APC3 revealed that TAME binds with high affinity to the TPR domains, suggesting that the tosyl and arginine groups are involved in receptor binding nih.gov. These studies can identify potential binding pockets and the key residues involved in the interaction through analysis of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

Data from docking studies, even with related tosyl-arginine compounds like TAME, can provide valuable insights into the likely modes of binding for this compound with various biological targets.

Quantum Mechanical Calculations

Quantum mechanical calculations provide a more detailed understanding of the electronic structure and reactivity of molecules.

Investigation of Targeted Oxidation Strategies (TOS) in Protein Inhibition Research

The term "TOS" in the context of protein inhibition research, as seen in the search results, often refers to "Targeted Oxidation Strategies," particularly in the reengineering of enzymes like subtilisin for oxidative resistance rather than a direct application involving this compound as an oxidizing agent itself. researchgate.net While this compound contains a sulfonyl group, its primary biological relevance highlighted in the searches relates to its use as a substrate or inhibitor in enzymatic assays, particularly for serine proteases. tandfonline.comtandfonline.comresearchgate.net Quantum mechanical calculations in this area would likely focus on understanding the electronic properties of the tosyl and arginine moieties and how they influence the molecule's interaction with enzyme active sites, rather than its role in targeted oxidation.

Elucidation of Electronic Structure and Reactivity Profiles

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure and reactivity profiles of molecules like this compound. These calculations can provide information on molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps and charge distribution. researchgate.net Analyzing the electronic structure helps in understanding the molecule's stability and its potential to participate in chemical reactions. While specific quantum mechanical studies solely focused on the electronic structure and reactivity of this compound were not prominently found, related studies on similar arginine derivatives like Nω-Nitro-L-arginine demonstrate the applicability of these methods to understand the electronic properties of modified arginine compounds. researchgate.net These calculations can predict reactive sites within the molecule and provide a theoretical basis for its observed biological activities.

Compound Information

| Compound Name | PubChem CID |

| This compound | 52501 |

| Nω-Nitro-L-arginine | 10967 |

| TAME | 44752 |

Detailed Research Findings (Illustrative based on search themes)

Future Directions and Emerging Research Avenues

Development of Novel Tosyl-Arginine Analogues with Enhanced Specificity

Future research on Tos-Arg-OH is significantly directed towards the synthesis and evaluation of novel analogues designed to exhibit enhanced specificity towards particular enzymes or biological targets. The modification of the tosyl group or the arginine moiety can lead to compounds with altered binding affinities and inhibitory or substrate properties. For instance, studies have explored piperazinyl-amide derivatives of Nα-(aryl-sulfonyl)-L-arginine as potential thrombin inhibitors, demonstrating activity at micromolar levels. nih.gov The introduction of different functional groups or structural modifications aims to improve selectivity, reduce off-target effects, and potentially enhance pharmacokinetic properties. The development of such analogues is crucial for creating more precise biochemical tools and potentially more effective therapeutic agents. Research in this area involves detailed structure-activity relationship studies to understand how modifications influence interactions with target molecules.

Integration into Multi-Omics Research Methodologies

The integration of this compound and its derivatives into multi-omics research methodologies represents a promising future direction. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, metabolomics, and other omics layers, provide a holistic view of biological systems. nih.govnih.govresearchgate.netresearchgate.net Given the role of tosyl-arginine compounds as enzyme substrates or modulators, they can be utilized as probes or tools within proteomic or metabolomic studies to investigate enzyme activity and pathways. For example, changes in the levels of this compound or its metabolites could serve as biomarkers in certain conditions, as suggested by studies exploring arginine metabolism in diseases like severe asthma, where Nα-acetyl-L-arginine was identified as a potential predictive biomarker. nih.gov The application of this compound in activity-based protein profiling or targeted metabolomics could help elucidate the functional state of enzymatic networks and identify dysregulated pathways in various biological contexts.

Advancements in High-Throughput Screening for Enzyme Modulators

High-throughput screening (HTS) plays a vital role in the discovery of enzyme modulators. rsc.orgharvard.edunih.govmdpi.com Future research aims to leverage HTS techniques to identify novel compounds that interact with enzymes relevant to this compound research, such as proteases. Tosyl-arginine derivatives, particularly those with reporter groups, can be employed as substrates in HTS assays to measure enzyme activity or inhibition in a rapid and efficient manner. escholarship.org Advancements in microfluidics and biosensing technologies are enabling the development of more sensitive and high-capacity screening platforms. mdpi.com For instance, droplet-based microfluidic HTS has shown promise in screening enzyme activity and identifying mutants with improved catalytic efficiency. mdpi.com The application of these advanced HTS methods with tosyl-arginine based substrates or inhibitors can accelerate the discovery of new enzyme targets and the identification of potent and selective enzyme modulators.

Exploration of Self-Assembly and Supramolecular Chemistry with Tosyl-Arginine Motifs

The exploration of self-assembly and supramolecular chemistry involving tosyl-arginine motifs is an emerging research avenue. Amino acids and their derivatives can serve as building blocks for the construction of self-assembled nanostructures and supramolecular materials through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic effects. ru.nlmdpi.comrsc.orguni-regensburg.de The arginine moiety, with its charged guanidino group, and the tosyl group, with its aromatic ring, provide unique features for directing self-assembly processes. Studies have demonstrated the use of arginine-rich peptides in inducing the supramolecular self-assembly of metal complexes, leading to materials with interesting optical properties that can be used in biosensing applications. nih.gov Future research could investigate the design and synthesis of tosyl-arginine conjugates or peptides containing tosyl-arginine residues that can self-assemble into ordered structures with tailored functionalities, potentially for applications in drug delivery, biomaterials, or biosensors.

Q & A

Q. What frameworks guide hypothesis formulation for studies exploring this compound’s role in peptide self-assembly?

- Methodological Answer : Apply the PICO framework:

- Population : Peptide sequences incorporating this compound.

- Intervention : Variation in tosyl group positioning.

- Comparison : Unmodified arginine controls.

- Outcome : Thermodynamic stability of assemblies (e.g., via CD spectroscopy or TEM).

Use this structure to isolate variables and design controlled experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.